Ieico-2F

Catalog No.
S3538001
CAS No.
2055812-53-6
M.F
C114H118N4O4S4
M. Wt
1736.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ieico-2F

CAS Number

2055812-53-6

Product Name

Ieico-2F

IUPAC Name

2-[(2Z)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Molecular Formula

C114H118N4O4S4

Molecular Weight

1736.4 g/mol

InChI

InChI=1S/C114H118N4O4S4/c1-9-17-23-27-37-77-45-53-83(54-46-77)113(84-55-47-78(48-56-84)38-28-24-18-10-2)97-65-94-98(66-93(97)109-99(113)67-103(125-109)111-101(121-73-75(15-7)35-21-13-5)63-87(123-111)61-95-105(81(69-115)70-116)89-41-31-33-43-91(89)107(95)119)114(85-57-49-79(50-58-85)39-29-25-19-11-3,86-59-51-80(52-60-86)40-30-26-20-12-4)100-68-104(126-110(94)100)112-102(122-74-76(16-8)36-22-14-6)64-88(124-112)62-96-106(82(71-117)72-118)90-42-32-34-44-92(90)108(96)120/h31-34,41-68,75-76H,9-30,35-40,73-74H2,1-8H3/b95-61-,96-62-

InChI Key

MLLSAVAQBWNXIZ-MKHYCCTASA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
  • Electron Acceptor Material

    Research suggests Ieico-2F functions as an electron acceptor material in OSCs. In organic solar cells, donor and acceptor materials are used. Donor materials absorb sunlight, generating free electrons and holes. Acceptor materials accept the electrons, facilitating current flow .

  • Improved Efficiency

    Studies have explored blending Ieico-2F with other materials to create high-performance OSCs. For instance, research has shown that blending Ieico-2F with a polymer donor material called PTB7-Th resulted in OSCs with improved power conversion efficiencies .

  • Material Design and Optimization

    Ongoing research is focused on understanding the fundamental properties of Ieico-2F and its interaction with other materials in OSCs. This research aims to optimize the design of Ieico-2F-based OSCs for even greater efficiency and performance .

Ieico-2F is a non-fullerene organic compound that belongs to a class of materials known as electron acceptors, specifically designed for use in organic photovoltaic devices. Its structure features a fused indaceno[1,2-b:5,6-b′]dithiophene core, which is flanked by electron-withdrawing groups that enhance its ability to accept electrons from donor materials. This compound exhibits a low band-gap characteristic, making it particularly effective in absorbing light across a wide spectrum, including the near-infrared region. The chemical formula for Ieico-2F is C14H14F4N4O4S4C_{14}H_{14}F_{4}N_{4}O_{4}S_{4}, with a molecular weight of approximately 1808.40 g/mol .

That are critical for its performance in organic solar cells. The compound can undergo reversible reactions under different pH conditions, which affect its stability and efficiency. For instance, the addition of bases can lead to the formation of hydroxylated derivatives, while acidic conditions can revert these products back to the original Ieico-2F structure . Such reversible transformations are essential for maintaining the integrity of the material during device operation.

The synthesis of Ieico-2F typically involves multi-step organic reactions that include the formation of the indaceno core followed by the introduction of electron-withdrawing functional groups. Common methods include:

  • Condensation Reactions: These are used to form the core structure by linking various aromatic systems.
  • Functionalization: This involves adding fluorine atoms and other substituents to enhance electronic properties.
  • Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity samples suitable for device fabrication .

Ieico-2F is primarily utilized in organic solar cells as an electron acceptor material. Its low band-gap allows it to effectively harvest light energy and convert it into electrical energy when paired with suitable donor materials. Additionally, it can be used in organic photodetectors due to its ability to absorb light across a broad spectrum . The compound's unique properties make it a candidate for improving the efficiency of next-generation photovoltaic devices.

Several compounds share structural and functional similarities with Ieico-2F. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeBand Gap (eV)Key Features
Ieico-4FA-D-A1.23Low energy loss, strong NIR absorption
ITICA-D-A1.70Well-studied, moderate stability
Y6A-D-A1.30High efficiency, excellent stability
IEICO-4ClA-D-A1.23Chlorinated variant with enhanced dipole moment

Ieico-2F stands out due to its specific combination of low band-gap properties and stability under varying environmental conditions, making it particularly effective for high-performance organic solar cells .

XLogP3

34.3

Dates

Modify: 2024-04-14

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